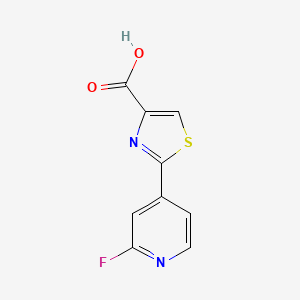

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid

描述

属性

分子式 |

C9H5FN2O2S |

|---|---|

分子量 |

224.21 g/mol |

IUPAC 名称 |

2-(2-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |

InChI 键 |

NSMTYLATKHYZJX-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)F |

产品来源 |

United States |

准备方法

Halomethylthiazole Intermediate Oxidation

A classical method for preparing thiazole-4-carboxylic acids involves the oxidation of halomethylthiazole intermediates. According to patent US3274207A, 4-chloromethylthiazole or 4-bromomethylthiazole is treated with acids such as sulfuric acid, phosphoric acid, hydrochloric acid, or hydrobromic acid in aqueous media to form 4-hydroxymethylthiazole. This intermediate is then subjected to oxidation using a nitric acid and sulfuric acid mixture to yield thiazole-4-carboxylic acid.

| Step | Reagents/Conditions | Product/Transformation |

|---|---|---|

| 1 | 4-Halomethylthiazole + acid (H2SO4/H3PO4/HCl/HBr) | 4-Hydroxymethylthiazole |

| 2 | 4-Hydroxymethylthiazole + HNO3/H2SO4 mixture | Thiazole-4-carboxylic acid |

This method is robust and scalable, providing a reliable route to the thiazole acid core.

Functional Group Transformations and Purification

After coupling, the product often requires purification by silica gel chromatography or recrystallization to achieve high purity (>95%). Characterization is typically performed by:

- 1H NMR Spectroscopy: Identification of aromatic protons and fluorine coupling patterns.

- LC-MS/ESI-MS: Confirmation of molecular weight (expected m/z ~ 224.21 g/mol).

- FTIR Spectroscopy: Verification of carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).

Data Table Summarizing Key Synthetic Parameters

| Parameter | Method A: Halomethylthiazole Oxidation | Method B: Pd-Catalyzed Cross-Coupling | Method C: Nucleophilic Aromatic Substitution |

|---|---|---|---|

| Starting Material | 4-Halomethylthiazole | Thiazole derivative with leaving group + 2-fluoropyridinyl halide | 4-Chloropyridine derivative + thiazole nucleophile |

| Reagents | H2SO4/H3PO4/HCl + HNO3/H2SO4 | Pd catalyst, phosphine ligand, base | Base (NaH, K2CO3), solvent |

| Solvent | Aqueous acidic medium | DMF, toluene, dioxane | Polar aprotic solvents |

| Temperature | Room temp to reflux | 80–120 °C | 80–100 °C |

| Reaction Time | Several hours to overnight | 12–24 hours | 12–24 hours |

| Yield | Moderate to high | High (60–85%) | Moderate |

| Purification | Filtration, recrystallization | Chromatography | Chromatography |

Research Findings and Notes

- The oxidation of halomethylthiazoles to carboxylic acids is well-documented and provides a reliable thiazole core for further functionalization.

- Pd-catalyzed cross-coupling is the preferred method for installing the fluoropyridinyl group due to its versatility and high yields.

- Nucleophilic aromatic substitution is less common but useful when halogenated pyridine precursors are available.

- The presence of the fluorine atom on the pyridine ring influences the electronic properties and reactivity, often enhancing biological activity in medicinal chemistry applications.

- Analytical techniques such as NMR, LC-MS, and FTIR are essential for confirming structure and purity, with typical molecular weight around 224.21 g/mol and formula C9H5FN2O2S.

化学反应分析

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

科学研究应用

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The fluoropyridine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

相似化合物的比较

Key Observations:

Biological Activity : Hydrazine-linked derivatives (e.g., 2-(pyridin-2-ylmethylene)hydrazinyl) show potent antimicrobial activity against Staphylococcus aureus (MIC: 4–8 µg/mL), suggesting that fluorinated versions could further optimize pharmacokinetic profiles.

生物活性

2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. The compound features a thiazole ring and a fluorinated pyridine moiety, which contribute to its interactions with biological macromolecules. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6F_N_2O_2S, with a molecular weight of approximately 224.21 g/mol. The presence of the fluorine atom in the pyridine ring enhances its chemical reactivity and biological activity, making it an interesting subject for pharmaceutical research.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases. Specific studies have shown that these compounds can inhibit pro-inflammatory cytokines, leading to reduced inflammation markers in animal models.

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its structural characteristics. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. Comparative studies have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.

- Receptor Modulation : It has been suggested that the compound could modulate receptor activity involved in inflammatory responses and cancer progression.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages with IC50 values of 20 µM. |

| Cytotoxicity Against Cancer Cells | Induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 15 µM; exhibited lower cytotoxicity against non-cancerous cell lines. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves condensation of fluoropyridine derivatives with thiazole precursors. Key intermediates are characterized via FTIR (to confirm functional groups like carboxylic acid), NMR (¹H/¹³C for structural elucidation), and elemental analysis (to verify purity). For example, analogous thiazole derivatives were synthesized via hydrazinyl-thiazole coupling and validated using these techniques .

- Critical Step : Purification via column chromatography or recrystallization ensures minimal byproducts.

Q. How is solubility determined experimentally, and what solvents are optimal for biological assays?

- Methodology : Solubility is assessed using shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers (pH 7.4). For instance, structurally similar thiazole-carboxylic acids show slight water solubility but dissolve in polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Data Interpretation : Solubility profiles guide formulation strategies for cellular uptake studies.

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., fluoropyridine protons resonate at δ 7.5–8.5 ppm) .

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (C-S-C ~650 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₉H₅FN₂O₂S: theoretical 238.02 Da).

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropyridine position) affect bioactivity in antimicrobial assays?

- Methodology :

- Comparative SAR Studies : Analogues with varying fluorophenyl/thiazole substituents are tested against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) via MIC assays . For example, 2-(4-fluorophenyl)thiazole derivatives showed MIC values of 8–32 µg/mL .

- Key Insight : Fluorine at the ortho position (vs. para) may enhance membrane permeability due to increased lipophilicity .

Q. What computational tools predict ADMET properties, and how reliable are they for this compound?

- Methodology :

- In Silico Models : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For similar thiazoles, predicted logP ≈ 2.1 suggests moderate bioavailability .

- Validation : Compare with experimental data (e.g., hepatic microsome stability assays). Discrepancies often arise from fluorine’s electronegativity affecting metabolic resistance .

Q. How to resolve contradictions in antioxidant activity data across different assays (e.g., DPPH vs. FRAP)?

- Methodology :

- Assay-Specific Mechanisms : DPPH measures radical scavenging, while FRAP evaluates reducing power. For thiazole derivatives, discrepancies may arise from compound solubility or interaction with assay reagents .

- Normalization : Express activity relative to standard antioxidants (e.g., ascorbic acid) and use multivariate analysis to identify dominant factors (e.g., electron-donating groups) .

Q. What strategies optimize yield in multi-step syntheses while minimizing toxic byproducts?

- Methodology :

- Green Chemistry Approaches : Use microwave-assisted synthesis to reduce reaction time and hazardous waste. For example, analogous thiazoles achieved 75% yield in 30 minutes vs. 12 hours conventionally .

- Byproduct Analysis : LC-MS monitors intermediates; column chromatography removes persistent impurities (e.g., unreacted fluoropyridine) .

Key Research Gaps

- Mechanistic Studies : Lack of crystallographic data on target binding (e.g., enzyme inhibition ).

- In Vivo Validation : Most studies are in vitro; animal models are needed for pharmacokinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。